4-methylcyclohexyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
4-methylcyclohexyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C25H32N2O3 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.24129289 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
Research in the field of heterocyclic compounds synthesis often explores the development of novel synthetic routes or the improvement of existing methods for efficiency or selectivity. For instance, studies on methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates highlight methods for obtaining these compounds via reactions of amino compounds with acyl(aroyl)pyruvic acids. These processes are critical for the synthesis of complex molecules, showcasing the ongoing development of new synthetic methodologies in organic chemistry (Rudenko et al., 2013).
Molecular and Crystal Structures
The detailed examination of molecular and crystal structures provides insights into the physical and chemical properties of compounds. Research in this area can lead to the discovery of new materials with unique properties. Studies have elucidated the structures of various related compounds, such as 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[cyclohept[b]indoles, through one-pot synthesis reactions and structural analysis. Understanding these structures is crucial for the development of new pharmaceuticals and materials (Yamuna et al., 2010).
Antimicrobial Activity
The exploration of new compounds with potential biological activities, including antimicrobial properties, is a significant research area. Compounds with unique structures, such as those related to the specified compound, are often evaluated for their biological activities. For example, the synthesis and docking study of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives have shown interesting antimicrobial activity, highlighting the potential of these compounds in medical applications (Ghorab et al., 2017).
Potential Drug Development
The structural complexity and diverse functional groups of heterocyclic compounds make them suitable candidates for drug development. Research into the synthesis of indole derivatives, for example, is driven by the search for new therapeutic agents. The synthesis of 2,3-dimethylindole derivatives and their potential biological activities have been investigated, showcasing the significance of structural modifications in enhancing biological activity (Avdeenko et al., 2020).
Properties
IUPAC Name |
(4-methylcyclohexyl) 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-15-5-11-20(12-6-15)30-25(29)24-16(2)23-21(26-24)13-18(14-22(23)28)17-7-9-19(10-8-17)27(3)4/h7-10,15,18,20,26H,5-6,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELCWSQFWFNQGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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